molecular formula C21H25N3O4S B4752447 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B4752447
M. Wt: 415.5 g/mol
InChI Key: DZCBNEWNEYZGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in pain management. This compound was initially discovered by the biopharmaceutical company Spinifex Pharmaceuticals and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to act by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the transmission of pain signals in the nervous system, and blocking its activity has been shown to reduce pain sensitivity in animal models.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and improve nerve function, which may contribute to its overall effectiveness in treating neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its specificity for the TRPV1 ion channel, which makes it a promising candidate for pain management with fewer side effects than traditional pain medications. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are many potential future directions for research on 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. For example, further studies could investigate its effectiveness in treating other types of pain, such as inflammatory pain or cancer-related pain. Additionally, researchers could explore the use of 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other pain medications to improve its overall effectiveness. Finally, further studies could investigate the potential long-term effects of 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide on nerve function and overall health.

Scientific Research Applications

4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in pain management. Specifically, this compound has been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Neuropathic pain is often difficult to treat with traditional pain medications, and 4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide represents a promising new approach to pain management.

properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-24(29(2,27)28)17-12-10-16(11-13-17)20(25)22-19-9-5-4-8-18(19)21(26)23-14-6-7-15-23/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCBNEWNEYZGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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